

common errors in GEO data submission process

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Compound of Interest

Compound Name: **GEO**

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GEO Submission Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges of the Gene Expression Omnibus (**GEO**) data submission process.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may arise during the submission process, from metadata preparation to file uploads.

Metadata File Errors

Question: My metadata file was rejected. What are the common reasons for this?

Answer: Metadata file rejection is often due to formatting and content errors. Ensure you are using the latest version of the high-throughput sequencing metadata template provided by **GEO**.^[1] Common errors include:

- Incorrect File Format: The metadata file must be an Excel 2007 (or higher) file with an .xlsx extension.^[1] Other formats like .txt, .csv, or .tsv are not accepted.^[1]
- Compressed Files: Do not compress the metadata Excel spreadsheet.^[1]

- Incorrect Worksheet Name: The worksheet containing your metadata must be named "Metadata".[\[1\]](#) Other names will result in a "missing_worksheet" error.[\[1\]](#)
- Outdated Template: Using an older version of the metadata template can cause unexpected validation errors.[\[1\]](#)
- Missing Mandatory Sections: The "Metadata" worksheet must contain sections titled "STUDY", "SAMPLES", and "PROTOCOLS". For paired-end sequencing studies, a "PAIRED-END EXPERIMENTS" section is also required.[\[1\]](#)
- Incomplete Information: All required fields, marked with an asterisk, must be filled in.[\[2\]](#) Incomplete metadata will not pass the validation step.[\[2\]](#)

Question: I received an "insufficient biological information" error. What does this mean?

Answer: This error indicates that your submission is lacking required descriptive information for your samples. **GEO** requires a value for at least one of the following fields for each sample: tissue, cell line, or cell type.[\[1\]](#) This information is crucial for data discovery and re-use.[\[1\]](#)

Question: Can I include metadata for multiple studies in a single file?

Answer: No, you should not include metadata for separate studies in the same file. **GEO** requires one metadata file per study.[\[1\]](#)

Data and File Formatting Errors

Question: What are the requirements for raw data files?

Answer: Raw data files are a mandatory part of **GEO** submissions.[\[3\]](#) They are typically in fastq or bam format.[\[2\]](#)[\[4\]](#) It's important to note that raw data files associated with high-throughput sequencing can be large and susceptible to file corruption during FTP transfer.[\[1\]](#) **GEO** performs automated validation of uploaded fastq files for content, formatting, and integrity.[\[1\]](#) For bam files, **GEO** uses samtools to check for integrity.[\[1\]](#)

Question: Are there specific naming conventions for files?

Answer: Yes, proper file naming is crucial. Avoid whitespace and special characters in filenames.[\[2\]](#)[\[4\]](#) Use only alphanumeric characters, underscores, and dashes.[\[2\]](#) Additionally, all

filenames must be unique.[2][5]

Question: I am submitting a single-cell RNA-seq study. What specific data should I include?

Answer: For single-cell RNA-seq data, in addition to the count matrix, it is highly recommended to include metadata tables that contain information such as sample details, clustering information, cell-type assignments, and pseudo-time information.[6] The processed data should be the data on which the conclusions of your manuscript are based.[6]

Submission Process and Validation

Question: I've uploaded my files via FTP, but the submission is not proceeding. What could be the issue?

Answer: After a successful FTP transfer of your raw and processed data, you must upload the completed metadata file through the "Submit Metadata" page.[1] The submission is only placed into the **GEO** processing queue after the metadata file has been successfully uploaded and validated.[1] Also, ensure that the raw or processed data files listed in your metadata file are present in your personalized upload space.[1]

Question: How does the metadata validation process work?

Answer: Upon uploading your metadata file, **GEO**'s automated pre-checking service scans and checks it for formatting and content.[1] If errors are found, you will receive an error message detailing the missing files or other issues.[1] You will need to correct these issues and re-upload the metadata file. A successful upload will be confirmed with a message and an email notification.[1]

Question: What happens if problems are identified with my submission after the initial validation?

Answer: If a curator identifies format or content problems during the review process, they will contact you by email to explain the necessary corrections.[7] It is important to address these issues promptly to avoid processing delays.[7]

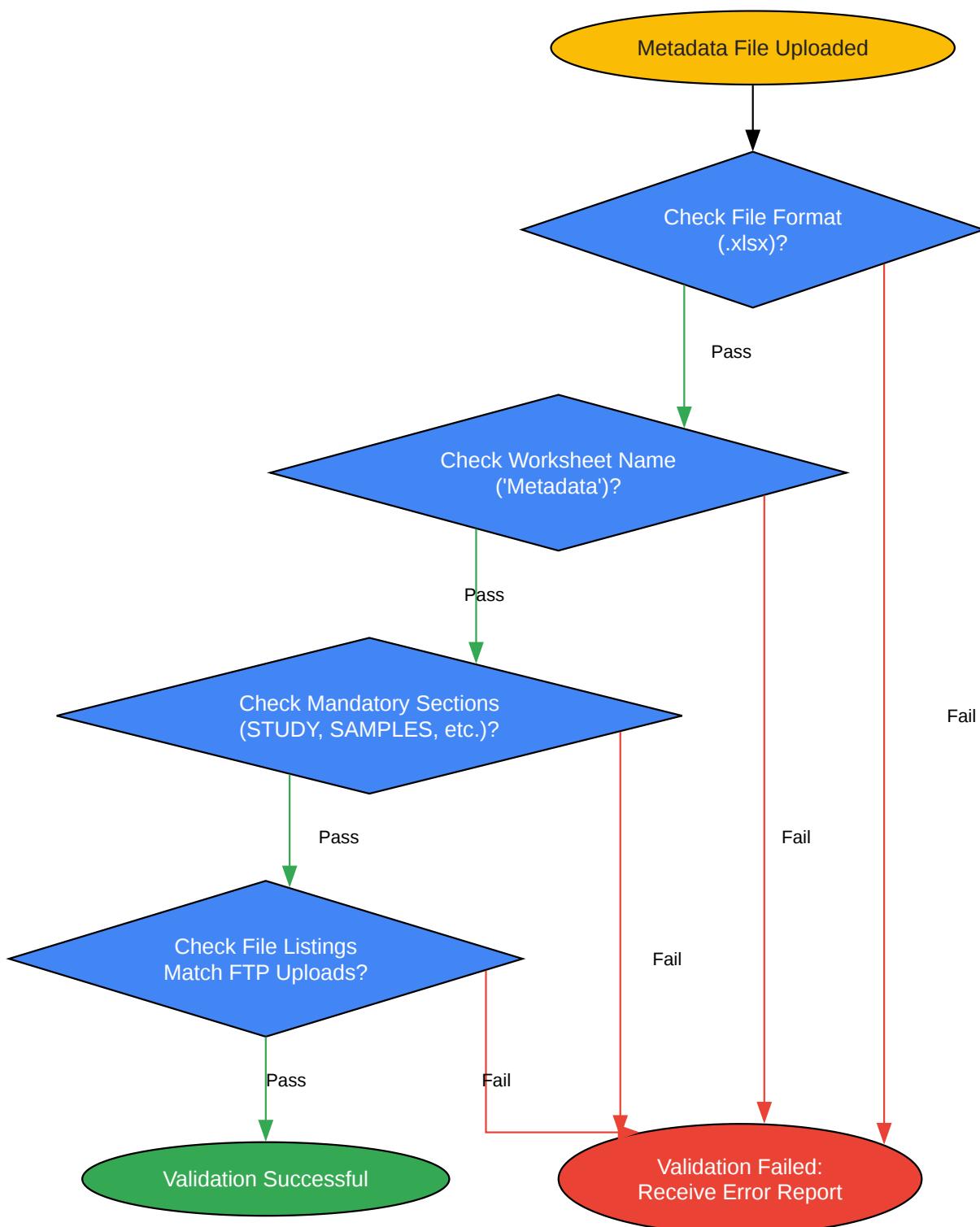
Summary of Common **GEO** Submission Errors

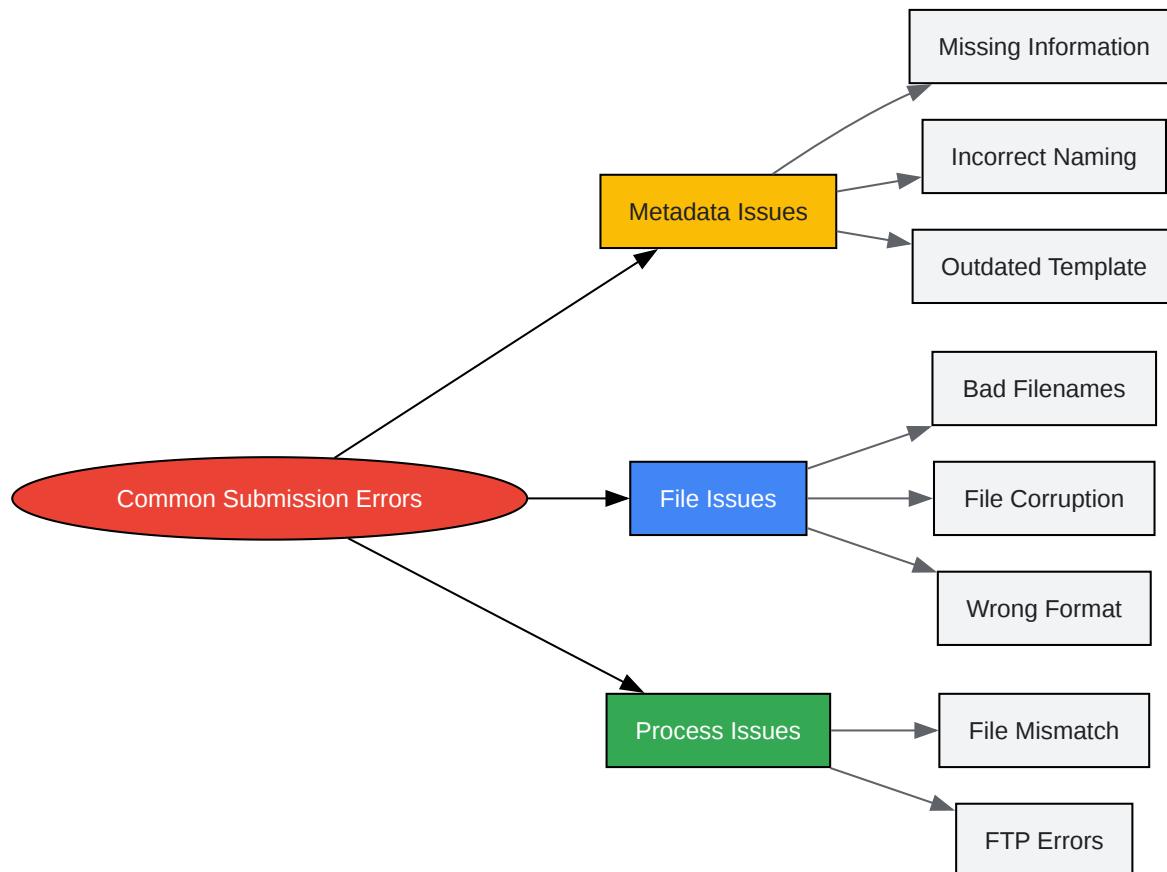
| Error Category | Specific Issue | Resolution |
|---|--|---|
| Metadata File | Using an outdated metadata template. [1] | Download and use the latest version of the high-throughput sequencing metadata template from the GEO website. [1] |
| Incorrect worksheet name. [1] | The Excel tab containing the metadata must be named "Metadata". [1] | |
| Missing mandatory sections (STUDY, SAMPLES, PROTOCOLS). [1] | Ensure all required sections are present in the "Metadata" worksheet. [1] | |
| Insufficient biological information for samples. [1] | Provide a value for at least one of tissue, cell line, or cell type for each sample. [1] | |
| File Formatting | Incorrect metadata file format (e.g., .txt, .csv). [1] | Save the metadata file as an Excel 2007 or higher file with an .xlsx extension. [1] |
| Compressed metadata file. [1] | Do not compress the metadata Excel spreadsheet. [1] | |
| Invalid characters in filenames. [2] [4] | Use only alphanumeric characters, underscores, and dashes in filenames. [2] | |
| Data Integrity | Corrupted raw data files (e.g., fastq, bam). [1] | Ensure a stable internet connection during FTP transfer. GEO's automated validation will detect corruption. [1] |
| Submission Logic | Mismatch between filenames in the metadata and uploaded files. [1] | Double-check that all filenames listed in the metadata spreadsheet exactly match the names of the uploaded files. [2] |

Data files not found in the personalized upload space.[\[1\]](#) Verify that all data files are correctly uploaded to your designated FTP folder before submitting the metadata file.[\[1\]](#)

Experimental Workflows and Logical Relationships

GEO Data Submission Workflow





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